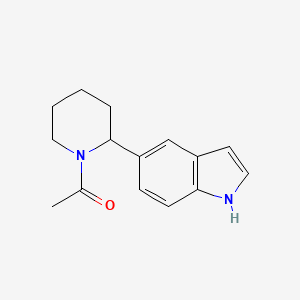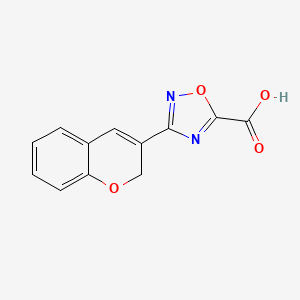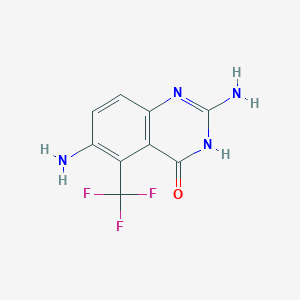
4(1H)-Quinazolinone, 2,6-diamino-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of two amino groups at positions 2 and 6, a trifluoromethyl group at position 5, and a carbonyl group at position 4 within the quinazoline ring structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diaminobenzonitrile and trifluoroacetic anhydride.
Formation of Intermediate: The reaction between 2,6-diaminobenzonitrile and trifluoroacetic anhydride under controlled conditions leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the quinazoline ring structure.
Final Product:
Industrial Production Methods
Industrial production of 2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline compounds.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can result in a variety of functionalized quinazoline derivatives.
Scientific Research Applications
2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It serves as a probe for studying enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminoquinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-Trifluoromethylquinazolin-4(1H)-one: Lacks the amino groups, affecting its reactivity and biological activity.
2,6-Diamino-4(1H)-quinazolinone: Lacks the trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of both amino and trifluoromethyl groups, which confer distinct electronic and steric effects. These features enhance its reactivity and make it a valuable compound for various scientific applications.
Properties
CAS No. |
133116-87-7 |
|---|---|
Molecular Formula |
C9H7F3N4O |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
2,6-diamino-5-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)6-3(13)1-2-4-5(6)7(17)16-8(14)15-4/h1-2H,13H2,(H3,14,15,16,17) |
InChI Key |
LSSQJZRSDOVPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1N)C(F)(F)F)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




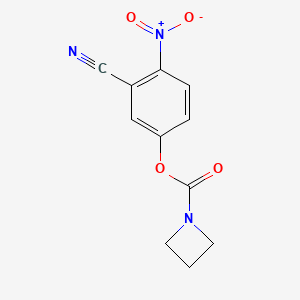
![3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11868480.png)
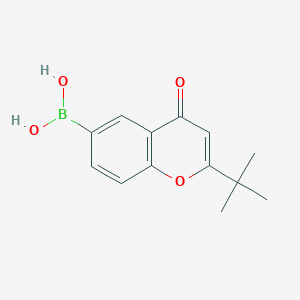
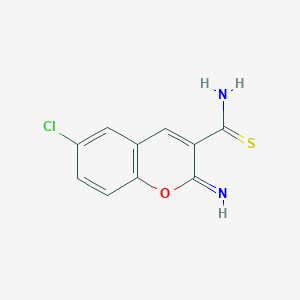
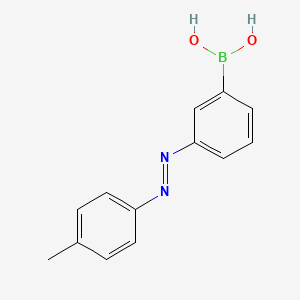
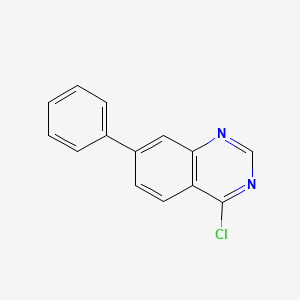
![2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane](/img/structure/B11868502.png)
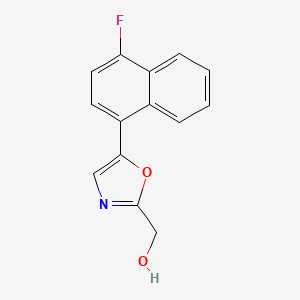
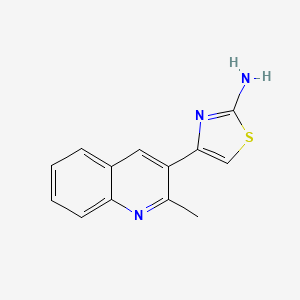
![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11868517.png)
